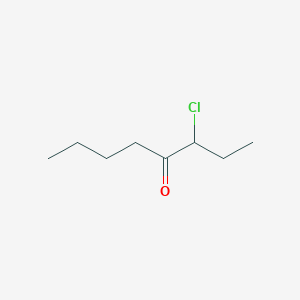
Benzyl 3-(2-(methylamino)ethyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It belongs to the azetidine family, which is known for its diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(2-(methylamino)ethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with benzyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Nucleophilic substitution: Azetidine reacts with benzyl chloroformate in the presence of a base to form the intermediate compound.
Amidation: The intermediate compound is then treated with methylamine to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 3-(2-(methylamino)ethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
Benzyl 3-(2-(methylamino)ethyl)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Benzyl 3-(2-(methylamino)ethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor function and signaling pathways.
Altering cellular processes: Affecting cell proliferation, differentiation, or apoptosis.
Comparación Con Compuestos Similares
- Benzyl 3-(methylamino)azetidine-1-carboxylate
- Benzyl 3-[(methylamino)methyl]azetidine-1-carboxylate
- Aziridines and other azetidine derivatives
Uniqueness: Benzyl 3-(2-(methylamino)ethyl)azetidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C14H20N2O2 |
|---|---|
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
benzyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-15-8-7-13-9-16(10-13)14(17)18-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3 |
Clave InChI |
JBOOEXONCCMNNO-UHFFFAOYSA-N |
SMILES canónico |
CNCCC1CN(C1)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


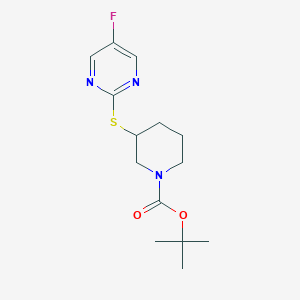
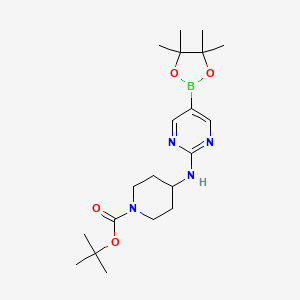
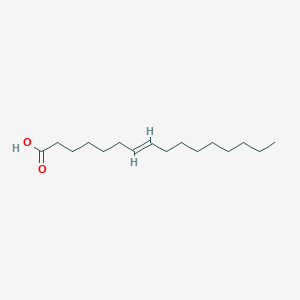
![2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran](/img/structure/B13961897.png)


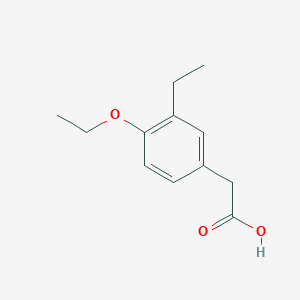


![8,10,12-trimethylbenzo[a]acridine](/img/structure/B13961955.png)
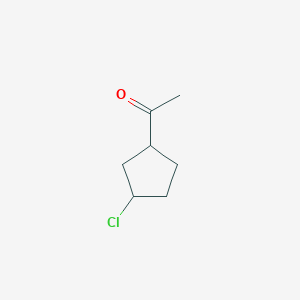
![(2Z)-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-propyloxy)naphthalen-3-yl]-but-2-en-1-al](/img/structure/B13961960.png)
![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)-3-methylbutan-1-one](/img/structure/B13961971.png)
